(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide
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Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN4O6S2 and its molecular weight is 478.47. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazolidine core, which is known for its diverse biological properties. The presence of the sulfamoyl group and fluorophenyl moiety may contribute to its pharmacological profile.
Research indicates that compounds similar to this compound often exhibit their biological effects through multiple pathways:
-
Anticancer Activity :
- Thiazolidine derivatives have shown promising anticancer effects by inducing apoptosis in various cancer cell lines such as HeLa and A549. The mechanism involves both intrinsic and extrinsic signaling pathways leading to cell death .
- For instance, a related thiazolidinone compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values lower than standard chemotherapeutic agents .
-
Antimicrobial Activity :
- The compound's structure suggests potential antibacterial properties. Similar thiazolidine derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria .
- A study reported that certain thiazolidinones exhibited effective inhibition of bacterial strains comparable to conventional antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of thiazolidine derivatives similar to the target compound:
Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | HeLa | 12.5 | |
Anticancer | A549 | 15.0 | |
Antimicrobial | Staphylococcus aureus | 8.0 | |
Antimicrobial | E. coli | 10.5 |
Case Studies
- Study on Thiazolidinones : A study investigated the anticancer properties of various thiazolidinone derivatives. Among these, a compound structurally related to this compound showed significant antiproliferative effects against multiple cancer cell lines, highlighting the importance of substituents on the thiazolidine ring for enhancing activity .
- Antimicrobial Efficacy : Another research focused on the synthesis of novel thiazolidine derivatives and their evaluation against various bacterial strains. The results indicated that specific modifications in the thiazolidine structure could lead to enhanced antibacterial properties, suggesting a viable path for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications in the chemical structure affect biological activity:
- Sulfamoyl Group : Enhances solubility and may improve binding affinity to target proteins.
- Fluorophenyl Moiety : Contributes to increased lipophilicity and potential bioactivity.
These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O6S2/c20-11-1-3-12(4-2-11)22-16(25)9-15-18(27)24(19(28)31-15)10-17(26)23-13-5-7-14(8-6-13)32(21,29)30/h1-9H,10H2,(H,22,25)(H,23,26)(H2,21,29,30)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXPIRWCXFUVII-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.